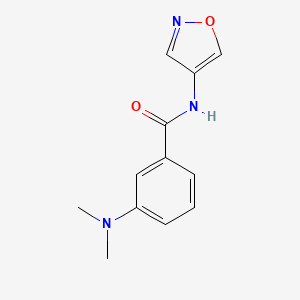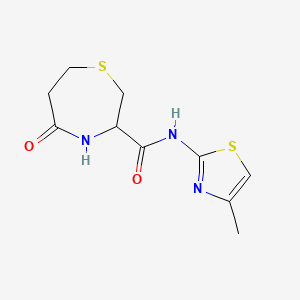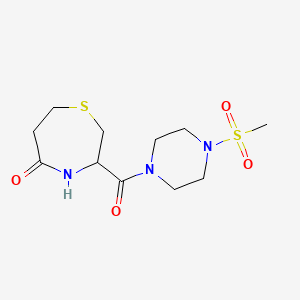![molecular formula C20H20N4O B6505593 1-(2-methylphenyl)-3-(4-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)urea CAS No. 1421491-90-8](/img/structure/B6505593.png)
1-(2-methylphenyl)-3-(4-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Methylphenyl)-3-(4-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)urea, otherwise known as MIPU, is a synthetic compound that has been studied for its potential applications in a variety of scientific fields. MIPU is a heterocyclic compound that has a unique structure that makes it attractive for use in a variety of research applications. The purpose of
科学研究应用
MIPU has been studied for its potential applications in a variety of scientific fields, such as organic synthesis, medicinal chemistry, and materials science. In organic synthesis, MIPU has been used as a starting material for the synthesis of various heterocyclic compounds. In medicinal chemistry, MIPU has been studied for its potential as an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of nerve signal transmission. In materials science, MIPU has been studied for its potential applications in the synthesis of polymers and nanomaterials.
作用机制
MIPU has been studied for its potential as an inhibitor of the enzyme acetylcholinesterase. Acetylcholinesterase is an enzyme that is involved in the regulation of nerve signal transmission. MIPU binds to the active site of acetylcholinesterase, preventing it from breaking down the neurotransmitter acetylcholine. This leads to an increase in the concentration of acetylcholine, which can have a variety of effects on the nervous system.
Biochemical and Physiological Effects
MIPU has been studied for its potential effects on the nervous system. It has been suggested that MIPU can have an excitatory effect on the nervous system, leading to an increase in nerve signal transmission. This can lead to an increase in alertness, focus, and energy levels. MIPU has also been studied for its potential effects on memory and learning. It has been suggested that MIPU can improve memory and learning by increasing the amount of acetylcholine in the brain, which is involved in memory formation and recall.
实验室实验的优点和局限性
MIPU has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize and has a relatively low cost. Additionally, MIPU has a unique structure that makes it attractive for use in a variety of research applications. However, MIPU has some limitations. For example, it is not very stable and can degrade over time. Additionally, it can be toxic if not handled properly.
未来方向
MIPU has potential applications in a variety of scientific fields, and there are many possible future directions for research. For example, further research could be conducted to explore the potential of MIPU as an inhibitor of acetylcholinesterase in the treatment of neurological disorders. Additionally, further research could be conducted to explore the potential of MIPU in the synthesis of polymers and nanomaterials. Finally, further research could be conducted to explore the potential of MIPU in the synthesis of other heterocyclic compounds.
合成方法
MIPU can be synthesized in a three-step process. The first step involves the reaction of 2-methylphenyl isocyanate with 4-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenylhydrazine hydrochloride in a basic medium to form the corresponding hydrazone. The second step involves the conversion of the hydrazone to the corresponding oxime by reaction with hydroxylamine hydrochloride in a basic medium. The third and final step involves the conversion of the oxime to MIPU by reaction with formaldehyde in an acidic medium.
属性
IUPAC Name |
1-[4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl]-3-(2-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O/c1-14-5-2-3-6-17(14)23-20(25)22-16-10-8-15(9-11-16)18-13-21-19-7-4-12-24(18)19/h2-3,5-6,8-11,13H,4,7,12H2,1H3,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODGWFUURSFDYLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)C3=CN=C4N3CCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methylphenyl)-3-(4-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ethyl 5-(adamantane-1-amido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B6505521.png)
![ethyl 5-(4-methylthiophene-2-amido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B6505527.png)
![ethyl 5-(cyclohex-3-ene-1-amido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B6505537.png)
![N-(2H-1,3-benzodioxol-5-yl)-4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine-1-carboxamide](/img/structure/B6505539.png)
![1-(3-chloro-4-fluorobenzenesulfonyl)-4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine](/img/structure/B6505549.png)
![1-(cyclopropanesulfonyl)-4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine](/img/structure/B6505551.png)
![3-methoxy-1-methyl-N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)-1H-pyrazole-4-carboxamide](/img/structure/B6505561.png)
![N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)pyridine-2-carboxamide](/img/structure/B6505562.png)
![1-(4-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)-3-(thiophen-2-yl)urea](/img/structure/B6505585.png)


![7-[4-(4-fluorophenyl)piperazine-1-carbonyl]-5-methyl-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one](/img/structure/B6505628.png)